molecular formula C11H7N3O B13693690 3-Oxo-3-(quinoxalin-6-yl)propanenitrile

3-Oxo-3-(quinoxalin-6-yl)propanenitrile

Cat. No.: B13693690
M. Wt: 197.19 g/mol
InChI Key: FSWMHSKMXVHGNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(quinoxalin-6-yl)propanenitrile typically involves the reaction of quinoxaline derivatives with appropriate nitrile compounds. One common method involves the use of xylene as a solvent, with the reaction mixture being microwaved in a sealed tube at 220°C for 1 hour . This method ensures efficient and rapid synthesis of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(quinoxalin-6-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, such as alcohols, amines, and other substituted compounds.

Scientific Research Applications

3-Oxo-3-(quinoxalin-6-yl)propanenitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(quinoxalin-6-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The quinoxaline ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-(quinoxalin-6-yl)propanenitrile is unique due to the presence of the quinoxaline ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

3-oxo-3-quinoxalin-6-ylpropanenitrile

InChI

InChI=1S/C11H7N3O/c12-4-3-11(15)8-1-2-9-10(7-8)14-6-5-13-9/h1-2,5-7H,3H2

InChI Key

FSWMHSKMXVHGNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)CC#N

Origin of Product

United States

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